molecular formula C8H15N B1204802 Tropane CAS No. 529-17-9

Tropane

Cat. No. B1204802
CAS RN: 529-17-9
M. Wt: 125.21 g/mol
InChI Key: XLRPYZSEQKXZAA-OCAPTIKFSA-N
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Description

Tropane is a nitrogenous bicyclic organic compound . It is mainly known for the alkaloids derived from it, which include atropine and cocaine, among others . Tropane alkaloids occur in plants of the families Erythroxylaceae (including coca) and Solanaceae (including mandrake, henbane, deadly nightshade, datura, potato, tomato) .


Synthesis Analysis

The activated pyrrolinium moiety undergoes two rounds of malonyl-coenzyme A-mediated condensation that is catalyzed by a type III polyketide synthase (PYKS) to form 4- (1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is converted to tropinone via a cytochrome P450-mediated catalysis by CYP82M3 .


Molecular Structure Analysis

Structurally, tropane is cycloheptane with a nitrogen bridge between carbons 1 and 5 and an additional methyl group attached to the nitrogen . While carbons 1 and 5 are asymmetric carbons, tropane itself is optically inactive due to mirror symmetry .


Chemical Reactions Analysis

Tropane alkaloids (TAs) are a specific class of alkaloid and can be more specifically defined as all molecules that possess a tropane ring system . They were able to elucidate the reaction mechanism of the alkaline hydrolyzation of hyoscyamine and detected that the cleavage products of both, hyoscyamine and atropine, are tropic acid and tropine .


Physical And Chemical Properties Analysis

Tropane alkaloids are a group of tertiary or quaternary (N-oxides) bases comprising ca. 250 compounds that have the 8-azabicyclo [3.2.1]octane structure originating from L-ornithine and/or L-arginine in common, and bear at least one hydroxyl group in position 3 .

Scientific Research Applications

Antidotes and Anesthetics

Tropane alkaloids (TAs) are large secondary metabolite alkaloids that find extensive applications in the synthesis of antidotes and anesthetics . They are used in the medical field to counteract the effects of certain types of poisonings and to induce anesthesia during surgical procedures .

Antiemetics and Motion Sickness Drugs

TAs are also used in the synthesis of antiemetics and motion sickness drugs . These drugs are used to prevent nausea and vomiting caused by motion sickness, chemotherapy, radiation therapy, and surgery .

Antispasmodics

Prominent examples of tropane-based drugs include hyoscine butylbromide, recognized for its antispasmodic properties . These drugs are used to relieve spasms or cramping in the stomach, intestines, and bladder .

Treatment of Respiratory Conditions

Tropane-derived medications such as ipratropium are used as bronchodilators . These drugs help to relax and open air passages in the lungs, making it easier to breathe .

Treatment of Urinary Dysfunction and Irritable Bowel Syndrome

TAs are currently utilized for the treatment of urinary dysfunction and irritable bowel syndrome . They help to reduce muscle spasms in the urinary tract and intestines, providing relief from these conditions .

Use in Ophthalmology

Atropine, a tropane-based drug, is employed as a mydriatic . This means it is used to dilate the pupils during eye examinations .

Antidote for Organophosphorus Compound Poisoning

TAs are used as an antidote for organophosphorus compound poisoning . They work by blocking the action of acetylcholine, a neurotransmitter in the central and peripheral nervous systems .

Research and Development

The research on TAs is rapidly developing, with the participation of numerous countries, research institutions, and researchers . Current research topics on TAs include biosynthesis, in vitro synthesis, chemical synthesis, and determination methods .

Mechanism of Action

Target of Action

Tropane alkaloids (TAs) are known for their anticholinergic properties. They primarily target the neurotransmitter acetylcholine in the central and peripheral nervous system. They bind at either muscarinic and/or nicotinic receptors, blocking the action of acetylcholine .

Mode of Action

The mode of action of TAs involves the inhibition of acetylcholine by acting as competitive antagonists at muscarinic receptors. This blocks the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors . In cardiac uses, TAs work as nonselective muscarinic acetylcholinergic antagonists, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart, opposing the actions of the vagus nerve, blocking acetylcholine receptor sites, and decreasing bronchial secretions .

Biochemical Pathways

The biosynthesis of TAs is best documented on the molecular genetic and biochemical level from solanaceous species. The structure-function relationships of tropane biosynthetic enzymes are critical to understanding regulation, turnover, and flux of metabolites through the pathway . Tropane alkaloid biosynthesis has arisen at least twice during the evolution of angiosperms .

Pharmacokinetics

The pharmacokinetics of TAs have been studied in human subjects, after intravenous and intranasal administration. Based on the one-compartment model data, intravenous administration displayed first-order elimination while intranasal exhibited both first-order absorption and elimination . The urinary excretion rates of TAs vary, with some being excreted more than others .

Result of Action

The molecular and cellular effects of TAs are primarily due to their anticholinergic properties. They are used as antiemetics, anesthetics, antispasmodics, bronchodilators, and mydriatics . They also serve as lead compounds to generate more effective drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TAs. For example, endophytes have been found to be closely related to tropane alkaloids accumulation in Anisodus tanguticus and contribute to promote sustainable development, cultivation, and precision medicine of Anisodus tanguticus . The production of TAs is geography dependent and root endophytes are the primary drivers of tropane alkaloids accumulation, especially endophytic fungi .

Safety and Hazards

A Joint FAO/WHO Expert Meeting was convened virtually on 30 March–3 April 2020 to provide risk assessments for tropane alkaloids, hyoscyamine and scopolamine . These occur in several plants that can contaminate staples like cereals and grains through the presence of toxic Datura stramonium seeds .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPYZSEQKXZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879243
Record name Tropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropane

CAS RN

529-17-9
Record name Tropane
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Record name Tropane
Source EPA DSSTox
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Record name Tropane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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